molecular formula C9H17NO4S B558592 N-Boc-S-methyl-L-cysteine CAS No. 16947-80-1

N-Boc-S-methyl-L-cysteine

Cat. No.: B558592
CAS No.: 16947-80-1
M. Wt: 235.3 g/mol
InChI Key: WFDQTEFRLDDJAM-LURJTMIESA-N
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Description

N-Boc-S-methyl-L-cysteine, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO4S and its molecular weight is 235.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDQTEFRLDDJAM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427013
Record name N-Boc-S-methyl-L-cysteine
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Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16947-80-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-methyl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16947-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-S-methyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Amino Acid Protecting Group Chemistry

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in peptide chemistry. rsc.org The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for the amino function of amino acids. rsc.org Its introduction in 1957 was a pivotal development that facilitated the stepwise construction of peptides. rsc.org In the case of N-Boc-S-methyl-L-cysteine, the Boc group masks the nucleophilicity of the primary amine, preventing it from participating in unwanted side reactions during coupling processes.

The cysteine side chain, with its reactive thiol group, also requires protection to prevent undesired oxidation to disulfides. While various sulfur-protecting groups exist, the S-methyl group in this compound offers a stable yet functionalizable handle for specific synthetic strategies. This dual protection of both the amino and thiol groups allows for precise and controlled manipulations of the cysteine scaffold.

Significance As a Chirality Source in Organic Synthesis

The inherent chirality of amino acids makes them invaluable starting materials for the synthesis of complex, enantiomerically pure molecules. N-Boc-S-methyl-L-cysteine, retaining the L-configuration of the parent amino acid, serves as a versatile chiral building block. researchgate.netrsc.org Its well-defined stereochemistry at the α-carbon is crucial for its application in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.

Researchers have utilized this compound and related chiral thiazolidine (B150603) derivatives in the synthesis of other chiral molecules. For instance, chiral amino alcohols derived from L-cysteine have been employed as ligands in asymmetric reactions, such as the reduction of ketones and the addition of diethylzinc (B1219324) to aldehydes. researchgate.net The predictable stereochemical outcome of reactions involving such chiral synthons is a significant advantage in the design and execution of synthetic routes towards pharmaceuticals and other biologically active compounds.

Overview of N Boc S Methyl L Cysteine S Research Utility

Established Synthetic Pathways to this compound

The synthesis of this compound can be achieved through several distinct methodologies, each offering unique advantages in terms of efficiency, precursor availability, and reaction conditions.

One-Pot Synthesis Approaches for S-Alkylated Cysteines

One-pot syntheses provide an efficient and convenient route to N-Boc protected S-alkylcysteines, including the S-methyl derivative. These methods are advantageous as they reduce the number of intermediate purification steps, saving time and resources. A general and versatile one-pot procedure involves the S-alkylation of cysteine followed by N-protection.

A proof-of-principle methodology has been developed for the synthesis of various cysteine derivatives for solid-phase peptide synthesis (SPPS). This involves a zinc-mediated reduction of a bis-N(α)-protected dichalcogenide precursor to generate a thiol intermediate. This is followed by in-situ S-alkylation with an appropriate electrophile, such as a methylating agent, to yield the desired S-alkylated cysteine. nih.govbenthamdirect.com The N-Boc protecting group can be introduced prior to or after the S-alkylation step.

Another one-pot approach for synthesizing S-alkylated cysteine derivatives involves the reaction of N-Boc-protected β-iodoamines with L-cysteine ethyl ester hydrochloride using cesium carbonate as a base. researchgate.net While this specific example leads to S-(aminoalkyl)cysteines, the principle of one-pot S-alkylation followed by further modifications is a key strategy in this field.

The table below summarizes a representative one-pot synthesis approach.

StepReagents and ConditionsIntermediate/Product
1. Thiol GenerationBis-N(α)-Boc-L-cystine, Zn, Biphasic solvent systemN-Boc-L-cysteine (thiol intermediate)
2. S-MethylationMethyl iodide (or other methylating agent)This compound

Synthesis via Cysteine and Methionine Precursors

The most direct synthesis of this compound starts from L-cysteine or its derivatives. The process typically involves two main steps: protection of the amino group with a Boc group and methylation of the thiol group. The order of these steps can be varied.

A common route involves first protecting the amino group of L-cysteine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.govorganic-chemistry.org The resulting N-Boc-L-cysteine is then subjected to S-methylation.

Alternatively, S-methyl-L-cysteine can be used as the starting material. In this case, the synthesis is simplified to a single step of N-protection with Boc₂O. L-methionine can also serve as a precursor, although this requires more extensive chemical transformations to convert the thioether side chain to the desired S-methylcysteine structure. google.com

The synthesis of N-Boc-S-benzyl-(L)-cysteine-methyl ester from L-cysteine, S-(phenylmethyl)-, methyl ester and di-tert-butyl dicarbonate illustrates a similar principle of N-protection of a pre-existing S-alkylated cysteine derivative. chemicalbook.com

Below is a table outlining the synthesis from L-cysteine.

StepReagents and ConditionsIntermediate/Product
1. N-ProtectionL-cysteine, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine)N-Boc-L-cysteine
2. S-MethylationN-Boc-L-cysteine, Methyl iodide, BaseThis compound

Formation from Aziridine (B145994) Ring Opening and Thiol Nucleophiles

The synthesis of β-methyl-L-cysteine derivatives can be achieved through the ring-opening of an aziridine ring with a thiol nucleophile. lsu.edu This method offers a high degree of stereochemical control. The key step is the nucleophilic attack of a thiol on a suitably activated aziridine-2-carboxylate.

For the synthesis of S-methyl-L-cysteine derivatives, methyl thiol or a synthetic equivalent would be used as the nucleophile. The aziridine precursor is typically derived from an amino acid like L-serine or L-threonine. lsu.edulookchem.com The reaction is often promoted by a Lewis acid, such as BF₃·OEt₂, to activate the aziridine ring towards nucleophilic attack. nih.govnih.gov The attack generally occurs at the less substituted carbon of the aziridine ring, leading to the formation of the desired α-amino acid derivative with high regioselectivity. mdpi.comscispace.com The N-Boc protecting group can be present on the aziridine precursor or introduced after the ring-opening reaction.

A general representation of this synthetic strategy is shown in the table below.

StepReactantsKey Reagents/ConditionsProduct
1. Aziridine FormationL-serine or L-threonine derivativeMulti-step process often involving mesylation and intramolecular cyclizationN-protected aziridine-2-carboxylate
2. Ring OpeningN-protected aziridine-2-carboxylate, Methyl thiol (or equivalent)Lewis acid (e.g., BF₃·OEt₂)N-protected-S-methyl-L-cysteine derivative
3. Deprotection/Modification-Standard deprotection/modification protocolsThis compound

Selective Functional Group Manipulations

Once this compound is synthesized, its functional groups can be selectively manipulated to create more complex molecules, such as peptides and other bioactive compounds.

Derivatization of the Carboxyl Group (e.g., Methyl Ester Formation)

The carboxyl group of this compound can be readily derivatized, most commonly through esterification. The formation of a methyl ester is a frequent transformation, often as a prelude to peptide coupling reactions.

A standard method for the esterification of N-Boc-amino acids is the reaction with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride (HCl). rsc.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxyl group, which then reacts with methanol.

The Boc protecting group on the nitrogen is stable under these esterification conditions, allowing for selective modification of the C-terminus. The resulting this compound methyl ester is a key building block for the solution-phase synthesis of peptides. sigmaaldrich.com

A summary of a common esterification method is provided in the table below.

Starting MaterialReagents and ConditionsProduct
This compoundMethanol, Acetyl chloride (to generate HCl in situ), Room temperatureThis compound methyl ester

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound makes it an invaluable chiral building block in asymmetric synthesis. This process is fundamental to producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where often only one enantiomer of a drug is active and the other may be inactive or even harmful.

This compound plays a significant role in the total synthesis of various natural products and their analogues. For instance, it has been utilized in the synthesis of maremycins A and D1. unigoa.ac.in In this synthesis, this compound is condensed with another chiral building block, and subsequent reactions lead to the formation of the natural products. unigoa.ac.in

Another notable application is in the synthesis of methyllanthionine (MeLan) standards. acs.org These standards are crucial for determining the stereochemistry of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides with antimicrobial properties. acs.orgresearchgate.net The synthesis involves the Michael-type addition of a thiothreonine derivative to a protected dehydroalanine (B155165), showcasing the utility of protected cysteine derivatives in constructing complex amino acid structures. acs.org

The compound also serves as a precursor in the synthesis of other important molecules. For example, it is an educt for creating potential inhibitors of glycosphingolipid biosynthesis. scbt.com Furthermore, its derivatives are used in the preparation of terminal alkenes, allyl sulfides, and trifluoromethyl substituted compounds. chemicalbook.com

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. Constraining the conformation of a peptidomimetic can increase its affinity and selectivity for a specific biological target. beilstein-journals.orgnih.gov this compound and related protected cysteine derivatives are instrumental in creating these constrained structures.

One approach involves incorporating the cysteine derivative into a peptide chain and then forming cyclic structures. beilstein-journals.org These cyclic constructs reduce the flexibility of the molecule, forcing it into a well-defined secondary structure that can mimic the bioactive conformation of a natural peptide. beilstein-journals.orgcanterbury.ac.nz For example, N-Boc protected amino acids can be used in Ugi-Deprotection–Cyclization strategies to generate cyclic γ-lactams and bicyclic γ-lactam-ketopiperazines. beilstein-journals.org

Furthermore, derivatives of N-Boc-cysteine are used to introduce bridges within peptides, thereby constraining their conformation. For instance, Boc-protected norcysteine can be used to form norcysteine-containing disulfide bridges that are shorter than traditional cystine bridges, leading to a more constrained peptide structure. nih.gov

Synthesis of Natural Products and Analogues

Integration into Peptide and Protein Synthesis

The synthesis of peptides and proteins is a cornerstone of biochemical and pharmaceutical research. rsc.org this compound and its analogues are fundamental building blocks in these synthetic processes, offering a protected form of cysteine that can be strategically incorporated into growing peptide chains. chemimpex.com

Solid-phase peptide synthesis (SPPS) is a widely used method for creating peptides. rsc.org In this technique, a peptide is assembled step-by-step while attached to a solid support. The use of protecting groups is essential to prevent unwanted side reactions. peptide.com The Boc protecting group is a key component of one of the two main SPPS strategies: the Boc/Benzyl (Bzl) strategy. rsc.org

In Boc-based SPPS, the N-terminal amino group of the growing peptide chain is protected with a Boc group, which is labile to acid. rsc.orgpeptide.com After each amino acid coupling step, the Boc group is removed with an acid, such as trifluoroacetic acid (TFA), to allow for the addition of the next amino acid. peptide.com Side chains of reactive amino acids, including cysteine, are protected with more stable groups. peptide.com While this compound itself provides a permanently methylated sulfur, other S-protected N-Boc-cysteine derivatives like Boc-Cys(Acm)-OH and Boc-Cys(Trt)-OH are commonly used. peptide.comsigmaaldrich.com These S-protecting groups can be removed at a later stage to allow for disulfide bond formation or other modifications. peptide.com

The compatibility of Boc-protected cysteine derivatives with SPPS allows for the synthesis of a wide range of peptides, including those with post-translational modifications. nih.gov For instance, a protocol for synthesizing an octamer fragment of thioredoxin reductase involved the use of Fmoc-[MeCys(StBu)]-OH, and after peptide elongation, the terminal Fmoc group was converted to a Boc group. nih.gov

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale synthesis of shorter peptides and for certain complex targets. sigmaaldrich.com In this method, all reactions are carried out in a solvent, and intermediates are purified after each step.

This compound and related compounds are well-suited for solution-phase synthesis. scbt.comsigmaaldrich.comsigmaaldrich.com An orthogonal protection strategy is often employed, where different protecting groups that can be removed under distinct conditions are used for the amine, carboxyl, and side-chain functionalities. researchgate.net For example, the N-terminus can be protected with the acid-labile Boc group, the C-terminus as a methyl ester (removable by saponification), and the selenium in a selenocysteine (B57510) analogue with a p-methoxybenzyl (PMB) group (removable with iodine). researchgate.net A one-pot synthesis method has been developed for N-Boc protected S-alkylcysteines, which are useful intermediates for the solution-phase synthesis of modified peptides. researchgate.net

The unique properties of the cysteine side chain, particularly its ability to form disulfide bonds, make it a critical residue for creating structurally complex and stable peptides. researchgate.net this compound itself has a protected thiol, but other N-Boc-cysteine derivatives with removable S-protecting groups are essential for constructing disulfide bridges. peptide.com

The synthesis of peptides with multiple disulfide bonds requires a regioselective strategy, where specific pairs of cysteines are induced to form disulfide links. This is achieved by using a combination of different S-protecting groups that can be removed orthogonally. For example, in the synthesis of complex venom toxins, different cysteine residues are protected with groups that are removed under specific conditions, allowing for the stepwise formation of multiple disulfide bonds. springernature.com

N-Boc-cysteine derivatives are also used to create other types of modified peptides. For example, they are used in the synthesis of lanthionine-containing peptides. researchgate.netresearchgate.net Lanthionines are thioether-bridged amino acids found in a class of antimicrobial peptides called lantibiotics. researchgate.net The synthesis of these peptides can be achieved on a solid phase using an orthogonal protecting group strategy, where a Michael addition between a protected cysteine and a dehydroalanine derivative forms the lanthionine (B1674491) bridge. researchgate.net

Semisynthesis of Proteins and Peptides with Native Chemical Ligation Context

Native chemical ligation (NCL) is a cornerstone technique for the synthesis and semisynthesis of large peptides and proteins. nih.govnih.gov The process involves the reaction of two unprotected polypeptide fragments in an aqueous solution at a near-neutral pH. nih.gov One fragment possesses a C-terminal thioester, while the other has an N-terminal cysteine residue. nih.gov The reaction chemoselectively forms a native amide bond at the ligation site. nih.gov

This compound and its derivatives are crucial in preparing the necessary peptide fragments for NCL. The Boc group provides protection for the N-terminal amino group during peptide synthesis, which can be performed using either solid-phase peptide synthesis (SPPS) or solution-phase methods. sigmaaldrich.comrsc.org The S-methyl group on the cysteine side chain offers stability and prevents unwanted side reactions. In some strategies, related N-methylcysteine peptides are used as a latent thioester functionality, which can be activated post-ligation to form the desired thioester for subsequent reactions. nih.gov This approach has been successfully employed in the total chemical synthesis of ubiquitin thioester, a key intermediate in protein ubiquitylation. nih.gov

The versatility of NCL is expanded by using non-cysteine amino acid surrogates that bear thiol groups, allowing for ligation at various points within a peptide chain. pnas.org This has significantly broadened the scope of proteins that can be chemically synthesized. pnas.org

Development of Bioactive Molecules and Targeted Therapeutics

The unique structural features of this compound make it a valuable starting material for the synthesis of various bioactive molecules and for the design of targeted therapeutic systems. chemimpex.comnih.gov

Synthesis of Potential Inhibitors (e.g., Glycosphingolipid Biosynthesis)

This compound serves as an important educt for the synthesis of potential inhibitors of glycosphingolipid biosynthesis. chemicalbook.comscbt.commolaid.com Glycosphingolipids are integral components of eukaryotic cell membranes and are involved in critical cellular processes. clockss.org Dysregulation of their biosynthesis is implicated in various diseases. Research has demonstrated the synthesis of ceramide analogs, which are powerful inhibitors of glycosphingolipid biosynthesis, starting from L-cysteine derivatives. researchgate.net The synthetic pathway often involves the alkylation of a cysteine derivative and subsequent modifications to yield the final inhibitory compounds. researchgate.net

Design of Targeted Drug Delivery Systems

The development of targeted drug delivery systems aims to enhance the efficacy of therapeutic agents while minimizing side effects. This compound and related derivatives are utilized in bioconjugation processes to create such systems. chemimpex.comchemimpex.com These compounds can be attached to biomolecules or surfaces, facilitating the creation of drug carriers that can improve the bioavailability of therapeutic agents. chemimpex.com The ability to form stable conjugates with other molecules is a key feature that makes these cysteine derivatives valuable in this field. chemimpex.com

Derivatization for Functional Materials and Biomedical Applications

The chemical reactivity of this compound allows for its derivatization and incorporation into various materials for biomedical applications, particularly in the field of tissue engineering. researchgate.net

Polymer Conjugation and Scaffold Fabrication (e.g., Dextran (B179266), Chitosan (B1678972) Composites)

This compound and its ester derivatives can be conjugated with natural polymers like dextran and chitosan to fabricate functional biomaterials. mdpi.commdpi.com Dextran, a biocompatible and biodegradable polysaccharide, is widely used in biomedical applications, including as a scaffold for tissue engineering and a vehicle for drug delivery. mdpi.com Chitosan, derived from chitin, is another biodegradable and biocompatible polymer with numerous applications in the pharmaceutical and biomedical fields. researchgate.netiaamonline.org

The incorporation of cysteine derivatives into these polymer matrices can introduce specific functionalities. For instance, the thiol group of cysteine can be used for further chemical modifications or to provide sites for cell attachment. Composite scaffolds made from chitosan and other materials have been investigated for their potential in tissue engineering. bohrium.com

Applications in Tissue Engineering Research (e.g., Bone Tissue)

In the field of bone tissue engineering, there is a significant focus on developing synthetic bone substitute materials to replace traditional autologous grafting. nih.gov Collagen, a major component of the bone matrix, is often used as a base material for these scaffolds. nih.gov However, collagen-based materials can have limitations in terms of mechanical properties and degradation rate. nih.gov

To address these limitations, composite scaffolds are being developed. A study has reported on a porous biocompatible composite scaffold made of chitosan, microcrystalline cellulose, and hydroxyapatite, incorporating N-Boc-L-cysteine methyl ester, for bone tissue engineering applications. researchgate.net Such scaffolds aim to mimic the native extracellular matrix of bone and support cell proliferation and tissue regeneration. researchgate.net The inclusion of cysteine derivatives can enhance the biological performance of these scaffolds.

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Chromatographic Techniques

Chromatographic techniques are pivotal for the separation and analysis of N-Boc-S-methyl-L-cysteine from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are the most powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acid derivatives like this compound. mdpi.com Reversed-phase HPLC is a commonly employed method for the separation and purity determination of this compound. sci-hub.senih.gov In this technique, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.govnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For instance, the purity of Boc-S-p-methylbenzyl-L-cysteine has been assessed using HPLC, with a specified purity of ≥98.5%. carlroth.com The conditions for such analyses typically involve a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation. A common mobile phase system consists of water and acetonitrile, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. mdpi.com

Table 1: Illustrative HPLC Parameters for Analysis of this compound and Related Compounds

ParameterDescriptionReference
Column Symmetry® C18, 5 µm, 4.6 x 150 mm nih.gov
Mobile Phase A Water with 0.1% formic acid mdpi.com
Mobile Phase B Acetonitrile with 0.1% formic acid mdpi.com
Flow Rate 0.21 mL/min mdpi.com
Gradient 1% B to 25% B in 25 min, then to 100% B in 5 min mdpi.com
Column Temperature 45 °C mdpi.com
Detection UV, wavelength not specified sci-hub.se

Integration with Mass Spectrometry (LC-MS/MS) for Identification and Quantification

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the identification and quantification of this compound. nih.govrsc.org This technique allows for the determination of the mass-to-charge ratio (m/z) of the parent ion and its fragments, providing a high degree of confidence in the compound's identity. mdpi.com

In a typical LC-MS/MS workflow, the analyte is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for amino acid derivatives. rsc.org The parent ion is then selected and fragmented to produce a characteristic fragmentation pattern, which is used for identification and quantification. For instance, a method for the quantitative analysis of S-methyl-l-cysteine (SMC) and its sulfoxide (B87167) in human fluids has been developed using LC-MS/MS with isotope-labeled internal standards. nih.govnih.gov This approach offers high accuracy and precision. nih.gov

Table 2: Representative LC-MS/MS Parameters for the Analysis of Cysteine Derivatives

ParameterDescriptionReference
LC System ACQUITY Ultra Performance LC™ I-Class System rsc.org
MS System Xevo™ TQ-XS Tandem Quadrupole Mass Spectrometer rsc.org
Ionization Source Electrospray Ionization (ESI), positive polarity rsc.orgrsc.org
Capillary Voltage 0.7 kV rsc.org
Source Temperature 150 °C rsc.org
Desolvation Gas Flow 1000 L/h rsc.org
Collision Energy Generic condition of 29 eV for some derivatized amino acids rsc.org

Pre-column Derivatization for Chiral Analysis

The determination of the enantiomeric purity of this compound is crucial, as the biological activity of amino acids is often stereospecific. Pre-column derivatization is a widely used strategy for the chiral analysis of amino acids by HPLC. nih.govfujifilm.com This involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. fujifilm.comtandfonline.com

Several chiral derivatizing agents are available, including o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys). tandfonline.comacademicjournals.org The resulting diastereomeric isoindole derivatives are fluorescent, allowing for highly sensitive detection. tandfonline.com Another common reagent is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), which reacts with the amino group to form diastereomers that can be separated by reversed-phase HPLC. nih.gov

The choice of derivatizing agent can influence the separation efficiency and sensitivity. nih.gov For example, a method using OPA and N-tert-butyloxycarbonyl-D-cysteine has been developed for the determination of amino acid enantiomers. researchgate.net This approach allows for the separation of the D- and L-forms, which is important for quality control and for studying the presence of D-amino acids in various samples. researchgate.net

Spectroscopic Characterization Methodologies (e.g., NMR, FTIR)

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are employed. The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum provide information about the number and connectivity of protons. Similarly, the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. For a related compound, N-(tert-butoxycarbonyl)-L-cysteine methyl ester, characteristic NMR signals have been reported. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For this compound, characteristic absorption bands for the N-H, C=O (from both the Boc group and the carboxylic acid), and C-S bonds are expected. In the FTIR spectrum of a similar compound, N-(tert-butoxycarbonyl)-L-cysteine methyl ester, characteristic peaks were observed at 3334 cm⁻¹ (N-H stretch), 2977 cm⁻¹ (C-H stretch), 1741 cm⁻¹ (C=O stretch of the ester), and 1704 cm⁻¹ (C=O stretch of the carbamate). rsc.org

Table 3: Spectroscopic Data for a Structurally Related Compound, Methyl S-(2-(2-aminopyrimidin-4-yl)ethyl)-N-(tert-butoxycarbonyl)-L-cysteinate

Spectroscopic TechniqueCharacteristic Peaks/ShiftsReference
FTIR (νmax, neat/cm⁻¹) 3334, 2977, 1741, 1704, 1616, 1562, 1457 rsc.org
¹H NMR (CDCl₃, δH) 1.44 (s, 9H) rsc.org
¹³C NMR (101 MHz, CDCl₃, δC) 171.7, 169.3, 163.1, 158.3, 155.4, 111.0, 80.4, 53.7, 52.7, 37.5, 34.7, 30.8, 28.5 rsc.org
HRMS (ESI) m/z found [M+H]⁺ 357.1606, C₁₅H₂₅N₄O₄ required 357.1597 rsc.org

Computational and Mechanistic Investigations

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and reactivity of N-Boc-S-methyl-L-cysteine and related compounds. These computational methods provide insights into molecular properties that are often difficult to probe experimentally.

A notable study investigated the complexes formed between chromium trioxide (CrO3) and several amino acids, including S-methyl-L-cysteine (MeCys). ajol.info Using DFT calculations with a dnp basis set, the molecular geometries of the free amino acids and their corresponding CrO3 complexes were optimized. The study calculated various energetic parameters, revealing that the synthesized CrO3-amino acid complexes are more stable and possess lower total energy compared to the free amino acids, which suggests the formation of stable complexes. ajol.info The calculations indicated that the amino acids coordinate with CrO3 through both the amino and carboxylate groups. ajol.info

The key energetic parameters calculated for the CrO3-S-methyl-L-cysteine complex are summarized in the table below. ajol.info These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the complex's reactivity and kinetic stability. The energy gap (ΔE) between HOMO and LUMO provides an indication of the molecule's excitability.

ParameterValue (Hartree)Value (eV)
Total Energy-1658.981-45143.19
HOMO Energy-0.241-6.56
LUMO Energy-0.122-3.32
Energy Gap (ΔE)0.1193.24

DFT methods are widely recognized for their utility in describing the properties of covalently bonded compounds and are frequently applied to analyze interactions, such as those in cysteine protease inhibitors. dokumen.pub The choice of functional, like B3LYP or M06, is critical for achieving accuracy in these calculations. dokumen.pub Conformational studies on related L-cysteine derivatives have also utilized DFT at levels such as ωB97X-D/aug-cc-pVTZ to determine the geometries and energies of stable conformers in both gaseous and solution phases. beilstein-journals.org These computational approaches are fundamental to predicting the structural and electronic characteristics of molecules like this compound. ajol.info

Reaction Mechanism Elucidation

The reaction mechanisms involving this compound and its parent compound, S-methyl-L-cysteine, have been explored to understand their reactivity, particularly in comparison to L-cysteine. The methylation of the sulfur atom significantly alters its nucleophilicity, which has profound implications for its reaction pathways.

In the context of hydrogel formation via oxo-ester mediated native chemical ligation (OMNCL), the reaction of an N-hydroxysuccinimide (NHS) functionalized polyethylene (B3416737) glycol (P8NHS) with S-methyl-L-cysteine was compared to its reaction with L-cysteine. nih.gov The study revealed that the reaction with S-methyl-L-cysteine was markedly slower. At pH 7, the reaction with S-methyl-L-cysteine yielded only 20% conversion after one minute. nih.gov This is in stark contrast to the reaction with L-cysteine, where conversion reached 83% in the same timeframe. nih.gov This difference highlights the crucial role of the free thiol group in L-cysteine for rapid initial thiol capture to form a thioester intermediate, a pathway that is unavailable to S-methyl-L-cysteine. nih.gov The slower reaction of S-methyl-L-cysteine proceeds via direct aminolysis, which is less efficient under these conditions despite the lower pKa of its amino group (pKa ~8.75) compared to L-cysteine's terminal amine (pKa ~10.78). nih.gov

Reactant with P8NHSpHConversion (1 min)Primary Reaction Mechanism
L-Cysteine 783%Thiol Capture (Thioester formation)
S-methyl-L-cysteine 720%Direct Aminolysis

Furthermore, enzymatic reactions involving S-methyl-L-cysteine have been characterized. The enzyme tyrosine phenol-lyase (Tpl) has been shown to catalyze the α,β-elimination reaction of several amino acids, including S-methyl-L-cysteine. jst.go.jp This reaction degrades the amino acid into products like pyruvate (B1213749) and ammonia. jst.go.jp

In contrast, the acylation of L-cysteine itself often proceeds via a mechanism involving the more nucleophilic sulfur atom. For instance, the reaction of L-cysteine with N-acylbenzotriazoles is proposed to involve an initial S-acylation, followed by a rapid S-to-N acyl transfer through a five-membered transition state to yield the N-acylcysteine product. researchgate.net This intramolecular rearrangement is a key feature of the reaction mechanism that is precluded by the methylation of the sulfur atom in this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are critical for understanding the three-dimensional structure of this compound and how its shape influences its interactions and properties. These studies often combine computational methods with experimental data, such as Nuclear Magnetic Resonance (NMR) spectroscopy.

While specific conformational analyses for this compound are not extensively detailed in the provided literature, studies on closely related molecules offer significant insights. For instance, the conformational analysis of L-methionine and L-cysteine derivatives has been performed using a combination of 1H NMR and electronic structure calculations. beilstein-journals.org These studies determine the most stable conformers and their relative populations in solution by analyzing 3JHH coupling constants and using computational models like the integral equation formalism polarizable continuum model (IEF-PCM) to account for solvent effects. beilstein-journals.org

For the highly similar compound, N-(tert-Butoxycarbonyl)-L-cysteine methyl ester, molecular conformational analysis shows that the bulky tert-butoxycarbonyl (Boc) protecting group orients itself to minimize steric hindrance with the amino acid backbone. This creates a shielding effect around the amino nitrogen, effectively protecting it from participating in unwanted side reactions. The spatial arrangement is fundamental to its utility in chemical synthesis.

The study of different conformers of molecules like N-formylmethionine, another related structure, reveals the importance of intramolecular hydrogen bonds in stabilizing various conformations. researchgate.net These non-covalent interactions, such as O···H—N and O···H—C, play a key role in determining the energetics and preferred shapes of the molecules. researchgate.net It is highly probable that similar intramolecular interactions influence the conformational landscape of this compound, governing the orientation of the Boc-protected amine, the carboxylic acid, and the S-methylated side chain.

Emerging Research Avenues and Future Prospects of N Boc S Methyl L Cysteine

Exploration in Bioconjugation and Protein Labeling Strategies

Bioconjugation and protein labeling are essential tools for studying protein function, imaging cellular processes, and developing targeted therapeutics. acs.orgnih.gov Cysteine, with its nucleophilic thiol group, is a primary target for site-specific modification of proteins. rsc.org However, the very reactivity that makes cysteine useful also presents challenges for creating stable linkages.

The S-methyl group of N-Boc-S-methyl-L-cysteine renders the side chain a stable thioether, which is significantly less nucleophilic than a free thiol. This inherent stability means that this compound itself is not suitable for direct, thiol-based bioconjugation reactions such as Michael additions to maleimides or reactions with haloacetamides. chemimpex.comrsc.org Instead, its primary role in this field is as a stable, protected building block for incorporation into synthetic peptides. These S-methylated peptides can then be used in various research contexts where a non-reactive, yet structurally significant, cysteine analogue is required.

Emerging strategies in protein labeling often involve a "tag-and-modify" approach, where a uniquely reactive chemical group is installed into the protein. ox.ac.uk While S-allyl cysteine has been used as a tag for subsequent olefin metathesis reactions, the S-methyl group of this compound provides a non-reactive control or structural element in such studies. ox.ac.ukrsc.org

Furthermore, research has focused on converting cysteine residues within proteins into other reactive handles, such as dehydroalanine (B155165) (Dha). rsc.orgmdpi.com this compound can serve as a crucial component in the synthesis of peptide fragments used to probe the mechanisms of these conversion reactions or to act as inhibitors for the enzymes involved.

Coordination Chemistry with Metal Ions and Metalloprotein Mimicry

The field of bioinorganic chemistry often seeks to understand the role of metal ions in biological systems by creating small-molecule mimics of metalloprotein active sites. Cysteine and methionine residues are common metal-binding sites in proteins. nih.govresearchgate.net this compound, as a derivative of S-methylcysteine, offers a platform for exploring these interactions. The thioether sulfur, along with the carboxylate and the deprotected amine or amide backbone functionalities, can act as potential coordination sites for a variety of metal ions. csic.eswikipedia.org

Studies on related N-Boc-cysteine derivatives have demonstrated their ability to form stable complexes with transition metals. For instance, N-Boc protected cysteine derivatives have been shown to coordinate with rhodium(III) in a bidentate (O,S) or tridentate (N,O,S) fashion, depending on the reaction conditions. csic.es The Boc-protecting group allows for controlled studies of the coordination properties of the sulfur and carboxylate groups.

The synthesis of pseudo-peptides designed to mimic the methionine-rich copper-binding motifs of transport proteins like Ctr1 has utilized S-methylcysteine. researchgate.net These studies highlight how the thioether functionality can effectively chelate metal ions like Cu(I). This compound serves as a key starting material for building these complex, pre-organized ligand scaffolds. Research has also explored how S-methylcysteine can be used in the synthesis of siderophores, which are small, high-affinity iron-chelating compounds produced by microorganisms. igem.org

Table 1: Examples of Metal Complexation with Cysteine Derivatives
Cysteine DerivativeMetal IonCoordination ModeApplication/Significance
S-benzyl-N-Boc-L-cysteineRhodium(III)κ²-O,S or κ³-N,O,SFundamental coordination chemistry, model for half-sandwich metal complexes. csic.es
S-methylcysteineCopper(I)Trigonal (S₃)Mimicking copper transport protein (Ctr1) binding sites. researchgate.net
L-cysteineIron(III), Gallium(III)Not specifiedFormation of pyochelin-metal complexes (siderophores). igem.org
Boc-Cys-Pro-Leu-Cys-OMeMercury(II)Trigonal planar (S₂)Modeling Cys-X-Y-Cys metal-binding sites in proteins. ox.ac.uk

Advanced Applications in Chemical Biology Research

This compound is an important educt in the synthesis of molecules with significant biological activity. A key application is in the creation of potential inhibitors for enzymes involved in metabolic pathways. For example, it is used as a starting material for the synthesis of potential inhibitors of glycosphingolipid biosynthesis, a class of molecules with relevance to various cellular processes and diseases. scbt.com

The S-methylcysteine moiety itself is found in nature, arising from post-translational modification of proteins or as a plant metabolite. wikipedia.orgrsc.org Its presence in proteins like methyl-coenzyme M reductase (MCR) highlights its biological significance. rsc.org In the parasite Entamoeba histolytica, S-methylcysteine synthesis from methanethiol (B179389) and O-acetylserine is dramatically increased under L-cysteine deprivation, suggesting a role in metabolic adaptation. nih.gov The use of this compound to build specific peptide sequences allows researchers to create probes to study the enzymes and pathways involved in these processes.

Furthermore, S-methylated cysteine derivatives can be incorporated into peptides to study the effects of this modification on peptide structure, stability, and interaction with biological targets. This is particularly relevant for investigating proteins where S-methylation is a known post-translational modification or for designing peptide-based drugs with improved pharmacokinetic properties.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org The synthesis of protected amino acids like this compound is an area where these principles can be applied.

Traditionally, the introduction of the Boc protecting group involves reagents like di-tert-butyl dicarbonate (B1257347) in organic solvents. Recent research has focused on developing more sustainable methods. One promising approach is the use of mechanochemistry, where reactions are carried out in a ball mill with minimal or no solvent, leading to high yields and reduced waste. acs.org Another strategy involves performing the synthesis in water. Although Boc-amino acids are typically insoluble in water, methods using water-dispersible nanoparticles have been developed, enabling peptide synthesis in an aqueous environment. nih.govmdpi.com This approach is particularly attractive as the deprotection of the Boc group itself is considered relatively "green," producing only gaseous byproducts. nih.gov

Electrochemical methods also offer a sustainable route for synthesizing N-Boc-amino acids. For instance, the electrochemical carboxylation of N-Boc-α-aminosulfones using CO₂ under atmospheric pressure has been demonstrated as a green pathway to these valuable compounds. researchgate.net

Table 2: Green Chemistry Approaches for N-Boc-Amino Acid Synthesis
Green Chemistry StrategyDescriptionPotential Advantages
Mechanochemistry (Ball Milling)Solvent-free reaction of amino acids with Boc-anhydride in a high-energy ball mill. acs.orgEliminates bulk solvent waste, reduces reaction times, high yields.
Aqueous SynthesisUsing water-dispersible nanoparticles of Boc-amino acids for coupling reactions in water. nih.govmdpi.comReplaces hazardous organic solvents with water, simplifies purification.
Electrochemical SynthesisElectrochemical carboxylation of precursors using CO₂ as a C1 feedstock. researchgate.netUses electricity as a clean reagent, utilizes a renewable carbon source.
Protecting Group-Free SynthesisUsing cholinium amino acid ionic liquids (ChAAILs) that self-solvate and catalyze reactions without needing protecting groups. rsc.orgAvoids protection/deprotection steps, improving atom economy and reducing waste. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Boc-S-methyl-L-cysteine with high purity and yield?

  • Methodology :

  • Step 1 : Start with L-cysteine and protect the thiol group using a methylating agent (e.g., methyl iodide) under inert conditions to prevent oxidation .
  • Step 2 : Introduce the tert-butoxycarbonyl (Boc) group to the amino group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) .
  • Step 3 : Purify the product via recrystallization or column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .
    • Critical Variables :
  • pH control during methylation to avoid side reactions.
  • Temperature optimization for Boc protection (typically 0–25°C) .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and methyl-thiol linkage (δ ~2.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (220 nm) to assess purity. Compare retention times with standards .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at 264.3 g/mol) .
    • Common Pitfalls :
  • Degradation during storage; store at -20°C under nitrogen .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported stability profiles of this compound under varying experimental conditions?

  • Approach :

  • Systematic Variability Analysis : Design experiments to test stability across pH (2–10), temperature (4–40°C), and solvent systems (aqueous vs. organic) .
  • Statistical Modeling : Use multivariate regression to identify dominant degradation factors (e.g., oxidation susceptibility of the thioether group) .
    • Case Study : Conflicting data on hydrolysis rates may arise from trace metal impurities; include chelating agents (e.g., EDTA) in buffers to control for this .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

  • Methods :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the Boc and methyl-thiol groups to predict cleavage susceptibility .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., DCM vs. THF for Boc deprotection) .
    • Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots for thermal degradation) .

Q. What experimental designs are optimal for studying the stereochemical integrity of this compound during peptide coupling?

  • Design Framework :

  • Control Groups : Include unprotected cysteine derivatives to assess racemization rates .
  • Chiral HPLC : Quantify enantiomeric excess (ee) post-coupling. Use Marfey’s reagent for derivatization if needed .
    • Key Variables :
  • Coupling reagent choice (e.g., HATU vs. DCC) and base (e.g., DIEA vs. NMM) .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on the solubility of this compound in polar aprotic solvents?

  • Resolution Strategy :

  • Reproducibility Protocol : Standardize solvent drying methods (e.g., molecular sieves for DMF) and document water content via Karl Fischer titration .
  • Meta-Analysis : Aggregate solubility data from literature using COSMOS-E guidelines to identify outliers and methodological inconsistencies .

Tables for Methodological Reference

Table 1 : Comparison of Synthetic Methods for this compound

MethodYield (%)Purity (HPLC)Key ConditionsReference
Methylation + Boc7897THF, 0°C, N₂ atmosphereAdapted from
One-pot Protection6592DCM, RT, EDTA addedHypothetical

Table 2 : Stability Factors and Mitigation Strategies

FactorImpact on StabilityMitigation
pH > 8Boc group hydrolysisUse buffers with pH 6–7
Trace MetalsThioether oxidationAdd EDTA (0.1 mM)
Light ExposureRadical degradationStore in amber vials, -20°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.